molecular formula C18H15FO3 B5822321 7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

Cat. No. B5822321
M. Wt: 298.3 g/mol
InChI Key: OYVJTDSQELDOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one, also known as FBA, is a synthetic compound that belongs to the class of flavonoids. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is not fully understood. However, studies have suggested that it exerts its effects by modulating various signaling pathways involved in cell growth, proliferation, and apoptosis. 7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been shown to activate the JNK/p38 MAPK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. 7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several advantages and limitations for lab experiments. One of the advantages is its high potency, which allows for the use of low concentrations in experiments. 7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, one of the limitations is its poor solubility in water, which can make it challenging to use in certain experiments.

Future Directions

7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has shown promising results in preclinical studies, and several future directions can be explored. One of the future directions is to investigate the potential of 7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one in combination with other anticancer agents. Another direction is to study the pharmacokinetics and pharmacodynamics of 7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one in animal models to determine its safety and efficacy. Additionally, the development of 7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one analogs with improved solubility and potency can also be explored.
Conclusion:
In conclusion, 7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It possesses antioxidant, anti-inflammatory, and anti-cancer properties and has been shown to inhibit the growth of various cancer cells. 7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several advantages and limitations for lab experiments, and several future directions can be explored to further investigate its potential therapeutic applications.

Synthesis Methods

7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the condensation of 4-fluorobenzaldehyde and 4-hydroxycoumarin in the presence of a base to form 7-(4-fluorobenzyl)-4-hydroxycoumarin. The final step involves the methylation of the hydroxyl group using dimethyl sulfate to yield 7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one.

Scientific Research Applications

7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. 7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, which is programmed cell death, in cancer cells.

properties

IUPAC Name

7-[(4-fluorophenyl)methoxy]-4,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO3/c1-11-9-17(20)22-18-12(2)16(8-7-15(11)18)21-10-13-3-5-14(19)6-4-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVJTDSQELDOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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